molecular formula C32H26N4O8S B2580108 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688061-98-5

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide

Cat. No. B2580108
CAS RN: 688061-98-5
M. Wt: 626.64
InChI Key: MWNWUISNZROBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C32H26N4O8S and its molecular weight is 626.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • Studies have explored the synthesis of quinazolinone derivatives and their reactivity with various chemical reagents. For instance, reactions of anthranilamide with isocyanates have facilitated the synthesis of dihydro-oxazolo and oxazino quinazolinones, showcasing a methodology for constructing complex quinazolinone frameworks with potential for further functionalization (Chern et al., 1988).

Antitumor Activity

  • The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents, such as CB30865, highlight the compound's role in cancer research. These analogues exhibit high growth-inhibitory activity and unique biochemical characteristics like delayed, non-phase specific cell-cycle arrest, indicating their potential as novel antitumor compounds (Bavetsias et al., 2002).

Antimicrobial and Antioxidant Potential

  • Novel synthesis approaches have led to the creation of quinazolinone derivatives with significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. For example, a study synthesized a series of quinazolinone derivatives and screened them for in vitro antibacterial activities, revealing potent inhibitory action against tested bacterial strains. Furthermore, these compounds exhibited promising antioxidant potential, indicating their versatility in medicinal chemistry applications (Kumar et al., 2011).

Analgesic Activity

  • Research into the analgesic properties of quinazolinone derivatives has also been conducted, with some compounds showing promising results in pain management studies. For instance, derivatives bearing a 6,8-dibromo-2-methylquinazoline moiety were synthesized and evaluated for their analgesic activity, contributing to the development of new pain-relief medications (Saad et al., 2011).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O8S/c37-29(33-14-22-2-1-9-40-22)16-45-32-35-24-12-28-27(43-18-44-28)11-23(24)31(39)36(32)15-19-3-6-21(7-4-19)30(38)34-13-20-5-8-25-26(10-20)42-17-41-25/h1-12H,13-18H2,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNWUISNZROBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NCC7=CC=CO7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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